Methyl 5-chloro-2-fluoro-3-(trifluoromethyl)benzoate
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Overview
Description
Methyl 5-chloro-2-fluoro-3-(trifluoromethyl)benzoate is an organic compound that belongs to the class of benzoates It is characterized by the presence of chloro, fluoro, and trifluoromethyl groups attached to a benzoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-chloro-2-fluoro-3-(trifluoromethyl)benzoate typically involves the introduction of the chloro, fluoro, and trifluoromethyl groups onto a benzoate ester. One common method is the Friedel-Crafts acylation followed by halogenation and trifluoromethylation. The reaction conditions often involve the use of catalysts such as aluminum chloride (AlCl3) and reagents like trifluoromethyl iodide (CF3I) under controlled temperatures and pressures .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process typically includes steps like halogen exchange reactions and the use of specialized fluorinating agents to achieve the desired substitution pattern on the benzoate ring .
Chemical Reactions Analysis
Types of Reactions
Methyl 5-chloro-2-fluoro-3-(trifluoromethyl)benzoate undergoes various types of chemical reactions, including:
Substitution Reactions: The chloro and fluoro groups can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents used.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form more complex molecules.
Common Reagents and Conditions
Substitution: Reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products
The major products formed from these reactions include various substituted benzoates, which can be further functionalized for specific applications .
Scientific Research Applications
Methyl 5-chloro-2-fluoro-3-(trifluoromethyl)benzoate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and as a building block for bioactive compounds.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with improved pharmacokinetic properties.
Industry: Utilized in the production of agrochemicals and materials with specific desired properties.
Mechanism of Action
The mechanism of action of Methyl 5-chloro-2-fluoro-3-(trifluoromethyl)benzoate involves its interaction with specific molecular targets. The presence of the trifluoromethyl group enhances its lipophilicity, allowing it to interact more effectively with hydrophobic pockets in target proteins. This interaction can modulate the activity of enzymes or receptors, leading to the desired biological effect .
Comparison with Similar Compounds
Similar Compounds
- Methyl 5-chloro-2-methyl-3-(trifluoromethyl)benzoate
- 3-Chloro-2-fluoro-5-(trifluoromethyl)benzaldehyde
- 2-Fluoro-5-(trifluoromethyl)aniline
Uniqueness
Methyl 5-chloro-2-fluoro-3-(trifluoromethyl)benzoate is unique due to the specific arrangement of chloro, fluoro, and trifluoromethyl groups on the benzoate ring. This unique substitution pattern imparts distinct chemical and physical properties, making it valuable for specific applications where other similar compounds may not be as effective .
Properties
Molecular Formula |
C9H5ClF4O2 |
---|---|
Molecular Weight |
256.58 g/mol |
IUPAC Name |
methyl 5-chloro-2-fluoro-3-(trifluoromethyl)benzoate |
InChI |
InChI=1S/C9H5ClF4O2/c1-16-8(15)5-2-4(10)3-6(7(5)11)9(12,13)14/h2-3H,1H3 |
InChI Key |
WHBORJIJQALXBL-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(C(=CC(=C1)Cl)C(F)(F)F)F |
Origin of Product |
United States |
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